Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate
Description
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate is a synthetic organic compound featuring a methyl ester group, a tertiary amine linker, and a substituted phenyl ring. The compound’s structure suggests applications in medicinal chemistry, particularly as a building block for drug candidates, given its resemblance to bioactive molecules with amino acid ester motifs and aromatic substituents .
Properties
IUPAC Name |
methyl 2-[3-(5-chloro-2-hydroxyphenyl)propylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h4-5,7,14-15H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHGCYPLANVVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-aminopropylamine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-chloro-2-hydroxybenzaldehyde, while reduction of the nitro group can produce 5-chloro-2-hydroxyaniline.
Scientific Research Applications
Scientific Research Applications
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate has several key applications in scientific research:
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, particularly in:
- Anti-inflammatory Activities : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains are ongoing.
Biochemical Probes
Due to its structural features, the compound serves as a biochemical probe to study enzyme activities and protein interactions. This application is crucial in understanding metabolic pathways and drug interactions.
Material Science
In material science, this compound is utilized in the development of new materials with specific chemical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.
Case Study 1: Anti-inflammatory Research
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds. Researchers found that derivatives of chloro-substituted phenols exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may have similar effects and warrants further investigation.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents tested various derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures demonstrated potent antimicrobial activity, suggesting that this compound could be effective against resistant strains.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The amino group can also form covalent bonds with target molecules, further modulating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared to analogs in the provided evidence:
Physicochemical Properties
- Lipophilicity (logP) : The methyl ester and hydroxyl group in the target compound likely result in moderate logP (~1.5–2.5), compared to tert-butyl analogs (higher logP due to hydrophobicity) or ionic sodium salts (lower logP) .
- Acidity: The 2-hydroxyphenyl group (pKa ~10) is less acidic than sulfonamide-based perfluorinated compounds (, pKa ~1–3) but more acidic than non-hydroxylated aromatics .
Research Findings and Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Substituent Effects on Reactivity
Biological Activity
Methyl 2-((3-(5-chloro-2-hydroxyphenyl)propyl)amino)acetate is an organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields of research.
This compound has the molecular formula C12H16ClNO3. It is synthesized through the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-aminopropylamine, followed by esterification with methyl chloroacetate. Typical solvents for this synthesis include ethanol or methanol, often utilizing catalysts such as hydrochloric acid or sulfuric acid to enhance reaction efficiency.
The biological activity of this compound is largely attributed to its structural features:
- Chloro and Hydroxy Groups : These groups facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to biological targets.
- Amino Group : This functional group can form covalent bonds with target molecules, modulating biological activity.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate higher efficacy .
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various bacterial strains. In a study evaluating monomeric alkaloids, compounds structurally related to this compound showed moderate to good activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against different strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
Cytotoxicity
The compound's cytotoxic effects have been studied in various cancer cell lines. For instance, structural modifications in similar compounds have led to enhanced cytotoxicity against human cancer cells, suggesting that this compound may also exhibit potential anticancer properties .
Case Studies
- Inhibition of Cancer Cell Growth : A study on related alkaloids showed that certain derivatives could inhibit the growth of colon cancer cells in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at concentrations around 30 µM .
- Antioxidant Mechanism Exploration : Research utilizing NMR spectroscopy revealed that the structural flexibility of similar compounds allows them to interact effectively with cellular membranes, enhancing their radical scavenging capabilities .
Comparative Analysis
When compared to structurally similar compounds, this compound shows unique properties:
- With Bromo or Fluoro Substituents : Compounds like methyl 2-((3-(5-bromo-2-hydroxyphenyl)propyl)amino)acetate exhibit different reactivity profiles due to the presence of halogen substituents, affecting their binding properties and biological activity.
| Compound | Substituent | Activity Comparison |
|---|---|---|
| This compound | Chloro | Moderate Activity |
| Methyl 2-((3-(5-bromo-2-hydroxyphenyl)propyl)amino)acetate | Bromo | Higher Reactivity |
| Methyl 2-((3-(5-fluoro-2-hydroxyphenyl)propyl)amino)acetate | Fluoro | Enhanced Stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
